molecular formula C15H17ClN2OS B5738607 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

Cat. No.: B5738607
M. Wt: 308.8 g/mol
InChI Key: QGNUIZQMUDNVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a chemical research compound designed for investigative purposes and belongs to a class of small molecules featuring a chlorophenyl-thiazole core, a structure recognized for its diverse bioactivity. This compound is related to a class of compounds, such as the known ER modulator Azoramide, which have been explored in preclinical research for their ability to modulate the Unfolded Protein Response (UPR) by improving the endoplasmic reticulum's (ER) protein-folding capacity and chronically inducing chaperone expression . Compounds based on the thiazole scaffold have also been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators . Furthermore, thiazole derivatives are frequently investigated in other research areas, including as prospective antimicrobial and antiproliferative agents . This makes this compound a compound of significant interest for basic scientific research, particularly in the fields of cell signaling, neuropharmacology, and oncology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-3-10(4-2)14(19)18-15-17-13(9-20-15)11-5-7-12(16)8-6-11/h5-10H,3-4H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUIZQMUDNVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 4-chlorophenacyl bromide can react with thiourea in the presence of a base like potassium hydroxide to form 4-(4-chlorophenyl)-1,3-thiazole.

    Amidation: The thiazole derivative is then subjected to an amidation reaction with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens and nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives, nitrothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. Thiazole derivatives are known to inhibit the growth of various microorganisms.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent. Thiazole derivatives have shown promise in the treatment of various inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pesticides due to its ability to inhibit the growth of harmful pests and fungi.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and other inflammatory mediators. Additionally, it may affect the signaling pathways involved in pain perception and immune response.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Key Observations :

  • The 4-(4-chlorophenyl) group is a common feature in bioactive thiazoles, contributing to hydrophobic interactions with target enzymes .
  • Substitutions at position 2 (e.g., acetamide, thiourea, or branched alkyl chains) significantly influence solubility and biological activity. For instance, chloroacetamide derivatives (e.g., ) exhibit higher lipophilicity compared to hydrophilic thiourea analogs .
Antitumor and Antimicrobial Activities
Compound Name Biological Activity IC50/EC50 Mechanism References
N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea (2) Moderate antitumor activity Not reported DNA intercalation (hypothesized)
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (16) Anti-mycobacterial activity MIC: 6 µg/mL Disruption of cell wall synthesis
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) COX-1/COX-2 inhibition IC50: 9.01 ± 0.01 µM (COX-1), 11.65 ± 6.20 µM (COX-2) Non-selective cyclooxygenase inhibition
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Plant growth modulation 129.23% activity (p < 0.05) Auxin signaling interference

Key Observations :

  • The presence of a nitroguanidino group (as in compound 16) enhances anti-mycobacterial activity, likely due to improved membrane penetration .
  • Branched alkyl chains (e.g., 2-ethylbutanamide in the target compound) may enhance metabolic stability compared to simpler acetamide groups .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility LogP (Predicted)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide C₁₅H₁₈ClN₂OS 309.83 Low (DMSO) 3.8
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₈Cl₂N₂OS 287.17 Slight in chloroform, methanol 3.5
N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea C₁₀H₈ClN₃S₂ 273.78 Moderate in DMSO 2.9

Key Observations :

  • Chloroacetamide derivatives (e.g., ) exhibit higher LogP values, aligning with their observed lower aqueous solubility.

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H17ClN2OS
  • Molecular Weight : 308.83 g/mol
  • CAS Number : 932986-18-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase, which can affect physiological processes such as pH regulation and ion transport.
  • Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms that induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated potent activity against several bacterial strains and fungi. A comparative study highlighted its effectiveness against common pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans12 µg/mL

These results indicate that this compound could be a viable candidate for further development as an antimicrobial agent .

Antitumor Activity

Research has indicated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its activity:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A431 (skin cancer)5.010
HT29 (colon cancer)6.59

The structure-activity relationship (SAR) suggests that the presence of the thiazole ring is crucial for its anticancer activity .

Case Studies

  • Anticonvulsant Properties : A study evaluated the anticonvulsant effects of various thiazole derivatives, including this compound. The compound was found to significantly reduce seizure duration in animal models, indicating potential use in epilepsy treatment .
  • Inflammation and Pain Management : Another investigation explored the anti-inflammatory properties of this compound in a rat model of arthritis. Results showed a marked reduction in inflammation markers and pain scores, suggesting its potential application in treating inflammatory diseases .

Q & A

Q. Advanced Analytical Strategies

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to correlate structure with stability. For example, torsion angles in thiazole derivatives are critical for conformational analysis .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent effects on chemical shifts, such as deshielding of the thiazole C-H protons due to electron-withdrawing chlorophenyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, distinguishing isobaric impurities .

What strategies are employed to evaluate the compound's bioactivity, particularly in antimicrobial or anticancer assays?

Q. Bioactivity Assessment Framework

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Thiazole derivatives often disrupt tubulin polymerization or kinase signaling .
  • Target Identification : Surface plasmon resonance (SPR) or molecular docking screens for binding affinity to enzymes (e.g., COX-2, EGFR) .

How can researchers address discrepancies in reported bioactivity data across studies?

Q. Resolving Data Contradictions

  • Experimental Variables : Differences in solvent (DMSO vs. water) or cell line passage numbers may alter bioavailability. Standardize protocols using guidelines like OECD 423 for toxicity assays .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., pH, temperature) in dose-response curves .
  • Replication : Cross-validate results in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

What methodologies are used to study the stability and degradation of this compound under various conditions?

Q. Stability Profiling Techniques

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions (pH 1–13) to identify degradation products via HPLC-MS .
  • Kinetic Analysis : Monitor hydrolysis rates of the amide bond under physiological pH (7.4) using UV-Vis spectroscopy .
  • Inert Atmosphere Handling : Use argon or nitrogen to prevent oxidation of the thiazole sulfur during long-term storage .

How can structure-activity relationship (SAR) studies be conducted by modifying substituents on the thiazole ring?

Q. SAR Study Design

  • Substituent Variation : Synthesize analogs with electron-donating (e.g., methoxy in ) or electron-withdrawing (e.g., nitro in ) groups on the phenyl ring.
  • Biological Testing : Compare IC50_{50} values against parent compound to identify pharmacophore requirements. For example, chlorophenyl enhances lipophilicity and membrane permeability vs. methoxyphenyl .
  • Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and correlate with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.